N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0698339
InChI:
InChI=1S/C16H21N3O3S/c1-10(2)7-14(20)17-16-19-18-15(23-16)9-11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,17,19,20)
SMILES:
CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC
Molecular Formula:
C16H21N3O3S
Molecular Weight:
335.4 g/mol
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
CAS No.:
Cat. No.: VC0698339
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O3S |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-10(2)7-14(20)17-16-19-18-15(23-16)9-11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,17,19,20) |
| Standard InChI Key | JUGGVFGUZJIERO-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC(C)CC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
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